molecular formula C21H24IN3O3S B13706769 N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine

N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine

Cat. No.: B13706769
M. Wt: 525.4 g/mol
InChI Key: JNMZIENTTFRDRC-UHFFFAOYSA-N
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Description

N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine is a complex organic compound that features a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine typically involves multiple steps. One common method includes the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate under mild conditions . The iodothieno[3,2-b]pyridine core can be synthesized through a series of coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodothieno[3,2-b]pyridine core allows for substitution reactions, particularly halogen exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine derivatives: These compounds share a similar core structure and have comparable chemical properties.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT):

Uniqueness

N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine is unique due to its specific functional groups and the presence of the iodothieno[3,2-b]pyridine core. This uniqueness allows for specific interactions and applications that may not be possible with other similar compounds.

Properties

Molecular Formula

C21H24IN3O3S

Molecular Weight

525.4 g/mol

IUPAC Name

tert-butyl N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate

InChI

InChI=1S/C21H24IN3O3S/c1-21(2,3)28-20(26)25(9-10-27-4)13-14-5-6-16(24-12-14)18-11-17-19(29-18)15(22)7-8-23-17/h5-8,11-12H,9-10,13H2,1-4H3

InChI Key

JNMZIENTTFRDRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)I

Origin of Product

United States

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